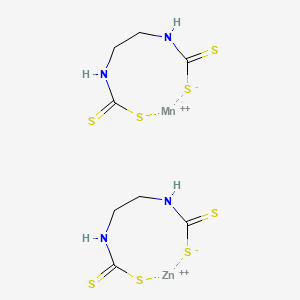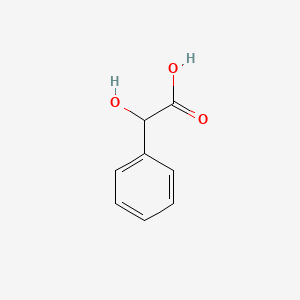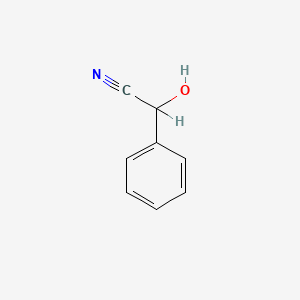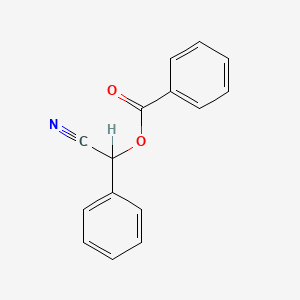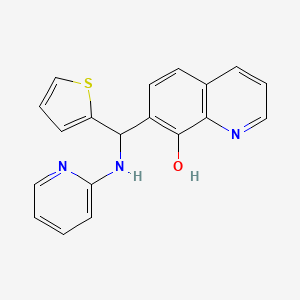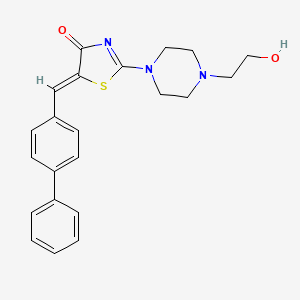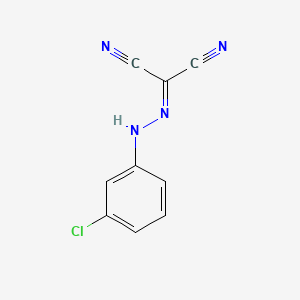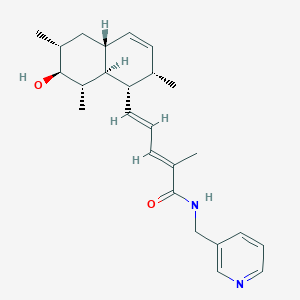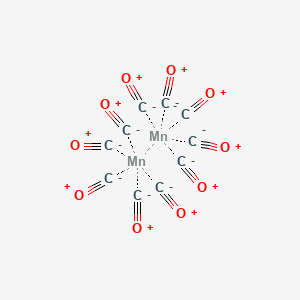
Mangancarbonyl
Übersicht
Beschreibung
It is a yellow crystalline solid that sublimes at low pressures and is insoluble in water . This compound is notable for its role in organometallic chemistry and its applications in various fields, including catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
Decacarbonyldimanganese has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Manganese carbonyl, also known as Manganese(0) carbonyl or Mn2(CO)10, primarily targets cancer cells and multidrug-resistant Gram-negative bacteria . In cancer cells, it shows a selectivity towards ovarian carcinoma cell lines . In the case of bacteria, it has shown activity against multidrug-resistant clinical isolates of Acinetobacter baumannii and Pseudomonas aeruginosa .
Mode of Action
Manganese carbonyl complexes interact with their targets primarily through the generation of reactive oxygen species (ROS) and the release of carbon monoxide (CO) . The antiproliferative activity of these complexes has been observed to be dose-dependent, with a higher effect in complex 1 and 2 .
Biochemical Pathways
The manganese carbonyl complexes are involved in several biochemical pathways. They exhibit behaviors for controlled CO-release by both thermal and photosynthetic pathways . In cancer cells, exposure to these complexes leads to an increase in ROS, which activates cell death mechanisms, namely via intrinsic apoptosis for complex 2 and autophagy and extrinsic apoptosis for complex 1 .
Pharmacokinetics
The pharmacokinetics of manganese carbonyl complexes are influenced by their nanomaterial form. The uniform and stable spherical nanoparticles enhance drug absorption and ensure mitochondrial targeted delivery . This increases intracellular ROS and highly toxic hydroxyl radicals (˙OH), thereby effectively inhibiting the proliferation of both chemosensitive and chemoresistant MCF-7 breast cancer cells .
Result of Action
The result of the action of manganese carbonyl complexes is the inhibition of cell proliferation. In cancer cells, these complexes are able to potentiate cell migration and neovascularization, indicating that their application might be directed for initial tumor stages to avoid tumor invasion and metastasis .
Action Environment
The action of manganese carbonyl complexes is influenced by environmental factors such as the presence of weak Brønsted acids . These complexes only show CO2 reduction activity with the addition of weak Brønsted acids . The selectivity of these catalysts in the presence of Brønsted acids is due to a proton-assisted CO2 binding mechanism .
Biochemische Analyse
Molecular Mechanism
It’s known that Manganese Carbonyl can act as a reducing agent, which could potentially influence redox reactions at the molecular level
Temporal Effects in Laboratory Settings
Manganese Carbonyl is not very stable in air, to heat, or UV light . It decomposes on heating to 250°C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decacarbonyldimanganese can be synthesized through several methods. One common approach involves the reduction of manganese salts in the presence of carbon monoxide. For instance, manganese(II) chloride can be reduced with sodium amalgam in the presence of carbon monoxide to yield manganese carbonyl . Another method involves the direct carbonylation of manganese metal under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of manganese carbonyl typically involves the carbonylation of manganese metal at elevated temperatures and pressures. This process requires stringent control of reaction conditions to ensure the formation of the desired product and to prevent the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Decacarbonyldimanganese undergoes various chemical reactions, including:
Oxidation: Decacarbonyldimanganese can be oxidized to form manganese oxides.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: The carbonyl ligands in manganese carbonyl can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of phosphines or amines under mild conditions.
Major Products:
Oxidation: Manganese oxides.
Reduction: Lower oxidation state manganese complexes.
Substitution: Various manganese carbonyl derivatives with different ligands.
Vergleich Mit ähnlichen Verbindungen
Decacarbonyldimanganese can be compared with other metal carbonyl complexes, such as:
Chromium carbonyl (Cr(CO)₆): Similar to manganese carbonyl, chromium carbonyl is used in catalysis and materials science.
Iron carbonyl (Fe(CO)₅): Iron carbonyl is another widely studied metal carbonyl complex with applications in catalysis and organometallic chemistry.
Cobalt carbonyl (Co₂(CO)₈): Cobalt carbonyl is used in hydroformylation reactions and as a precursor for the synthesis of other cobalt-containing compounds.
Uniqueness: Decacarbonyldimanganese is unique due to its ability to form stable bimetallic complexes and its versatility in various chemical reactions. Its use as a photoactivatable carbon monoxide-releasing molecule also sets it apart from other metal carbonyl complexes .
Eigenschaften
IUPAC Name |
carbon monoxide;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/10CO.2Mn/c10*1-2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEOTYVTTQCYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10Mn2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10170-69-1 | |
| Record name | Dimanganese decacarbonyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10170-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese carbonyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Manganese carbonyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decacarbonyldimanganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Mn2(CO)10?
A1: Mn2(CO)10 has a molecular formula of C10Mn2O10 and a molecular weight of 349.94 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Mn2(CO)10?
A2: Mn2(CO)10 is frequently studied using various spectroscopic methods, including:
- Infrared (IR) spectroscopy: IR spectroscopy is particularly useful for analyzing the carbonyl (CO) stretching vibrations in Mn2(CO)10. [, , ] This helps in identifying the compound and studying its interactions with other molecules.
- Nuclear Magnetic Resonance (NMR) spectroscopy: While less common due to Mn2(CO)10's structure, 55Mn NMR at high magnetic fields can provide insights into the chemical environment of manganese atoms within the complex. []
- Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy: EXAFS is helpful in determining bond lengths and coordination environments around the manganese atoms in Mn2(CO)10 and its derivatives. [, ]
Q3: How does the stability of Mn2(CO)10 vary in different solvents?
A: The stability of Mn2(CO)10 is solvent-dependent. It generally exhibits better stability in non-polar hydrocarbon solvents compared to polar solvents. [, ]
Q4: What happens to Mn2(CO)10 upon exposure to light?
A: Mn2(CO)10 is photosensitive and readily undergoes photolysis upon exposure to UV or visible light, leading to the formation of Mn(CO)5 and other species. [, , , , ] This property has been exploited for applications in photochemistry and photocatalysis.
Q5: Can Mn2(CO)10 act as a catalyst?
A: While Mn2(CO)10 itself might have limited catalytic activity, it can act as a precatalyst. Upon activation, often through photolysis or reaction with other reagents, it generates catalytically active species. [, , , ]
Q6: What types of reactions can be catalyzed by Mn2(CO)10-derived species?
A6: Mn2(CO)10-derived species have been explored as catalysts for various reactions, including:
- Hydrosilation of ketones: Mn2(CO)10 and its derivatives have shown promising activity in catalyzing the hydrosilation of ketones, demonstrating even higher reactivity than traditional catalysts like Rh(PPh3)3Cl in certain cases. [, ]
- Polymerization reactions: Mn2(CO)10, in conjunction with specific co-reagents, can initiate and mediate radical polymerization processes, enabling the synthesis of polymers with controlled architectures like block copolymers. [, , , ]
- CO release: Mn2(CO)10 is known to release CO upon photoactivation, making it a potential candidate for developing photo-activated CO-releasing molecules (photoCORMs) with possible therapeutic applications. [, , ]
Q7: How has computational chemistry been used to study Mn2(CO)10?
A7: Density functional theory (DFT) calculations have been extensively employed to:
- Investigate the structures and stabilities of Mn2(CO)10 and its derivatives: DFT helps predict the geometries of different isomers, bond strengths, and relative energies of various species. [, , ]
- Elucidate reaction mechanisms: Computational studies can provide insights into the intermediates and transition states involved in reactions catalyzed by Mn2(CO)10-derived species. []
Q8: How does modification of the CO ligands in Mn2(CO)10 affect its properties?
A: Replacing CO ligands with other groups like phosphines, halides, or thiolates can significantly alter Mn2(CO)10's reactivity, stability, and catalytic activity. [, , , ] These modifications can tune the electronic and steric properties around the manganese center, influencing its interactions with other molecules and its performance in various applications.
Q9: Are there any alternative compounds with similar properties to Mn2(CO)10 for specific applications?
A9: Yes, depending on the application, several alternatives to Mn2(CO)10 exist:
- PhotoCORMs: Other transition metal carbonyl complexes, such as those based on iron or ruthenium, are being explored as potential photoCORMs. [, ]
- Catalysts: Depending on the desired transformation, numerous other transition metal complexes, including those based on rhodium, palladium, or copper, can offer comparable or even superior catalytic activities. []
- Polymerization initiators: Various other initiators, such as azo compounds or peroxides, are widely used for radical polymerization reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


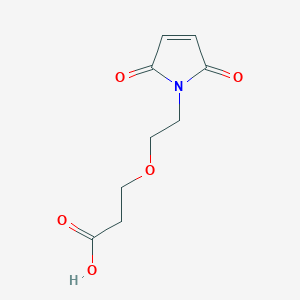
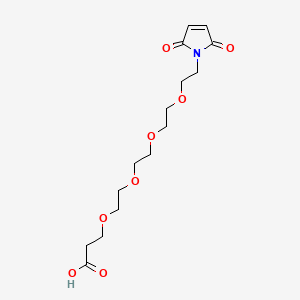
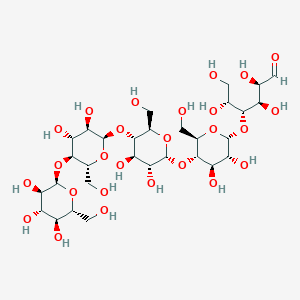

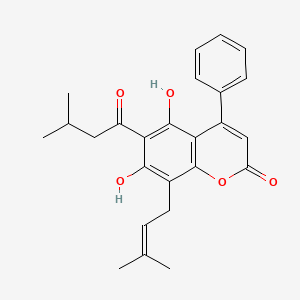
![1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1675946.png)
